![molecular formula C19H27N3O4 B4696339 ethyl 4-{2-[(2,2-dimethylpropanoyl)amino]benzoyl}-1-piperazinecarboxylate](/img/structure/B4696339.png)
ethyl 4-{2-[(2,2-dimethylpropanoyl)amino]benzoyl}-1-piperazinecarboxylate
Overview
Description
Ethyl 4-{2-[(2,2-dimethylpropanoyl)amino]benzoyl}-1-piperazinecarboxylate, also known as EDP-420, is a novel small molecule inhibitor that targets the enzyme EZH2. This enzyme is responsible for the addition of methyl groups to histone proteins, which can result in gene silencing. EDP-420 has shown potential as a therapeutic agent for the treatment of cancer and other diseases.
Mechanism of Action
Ethyl 4-{2-[(2,2-dimethylpropanoyl)amino]benzoyl}-1-piperazinecarboxylate works by inhibiting the activity of EZH2, which is overexpressed in many types of cancer. By blocking the activity of this enzyme, ethyl 4-{2-[(2,2-dimethylpropanoyl)amino]benzoyl}-1-piperazinecarboxylate can prevent the addition of methyl groups to histone proteins, which can lead to the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects:
ethyl 4-{2-[(2,2-dimethylpropanoyl)amino]benzoyl}-1-piperazinecarboxylate has been shown to have a number of biochemical and physiological effects. It can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the expression of genes that are involved in cancer progression. It has also been shown to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of ethyl 4-{2-[(2,2-dimethylpropanoyl)amino]benzoyl}-1-piperazinecarboxylate is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and modify. It also has a high degree of selectivity for EZH2, which reduces the risk of off-target effects. However, one limitation is that it has relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several potential future directions for research on ethyl 4-{2-[(2,2-dimethylpropanoyl)amino]benzoyl}-1-piperazinecarboxylate. One area of interest is the development of more potent and selective inhibitors of EZH2. Another area is the investigation of ethyl 4-{2-[(2,2-dimethylpropanoyl)amino]benzoyl}-1-piperazinecarboxylate in combination with other therapies, such as chemotherapy or immunotherapy. Finally, there is interest in exploring the use of ethyl 4-{2-[(2,2-dimethylpropanoyl)amino]benzoyl}-1-piperazinecarboxylate in other diseases, such as inflammatory disorders or neurological conditions.
Scientific Research Applications
Ethyl 4-{2-[(2,2-dimethylpropanoyl)amino]benzoyl}-1-piperazinecarboxylate has been the subject of several scientific studies, which have investigated its potential as a therapeutic agent for the treatment of cancer. In particular, it has been shown to be effective against a range of cancer cell lines, including those derived from breast, prostate, and lung cancers. It has also been shown to be effective in animal models of cancer.
properties
IUPAC Name |
ethyl 4-[2-(2,2-dimethylpropanoylamino)benzoyl]piperazine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4/c1-5-26-18(25)22-12-10-21(11-13-22)16(23)14-8-6-7-9-15(14)20-17(24)19(2,3)4/h6-9H,5,10-13H2,1-4H3,(H,20,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSARECRRWDIKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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